molecular formula C20H21NO3S2 B2968613 N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)naphthalene-1-sulfonamide CAS No. 1203194-20-0

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)naphthalene-1-sulfonamide

Cat. No. B2968613
CAS RN: 1203194-20-0
M. Wt: 387.51
InChI Key: RKQXZQNVMDAJLZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydro-2H-pyran group is a six-membered ring with one oxygen atom . The thiophen-2-yl group is a five-membered ring containing sulfur. The naphthalene-1-sulfonamide group consists of a naphthalene (a polycyclic aromatic hydrocarbon made up of two fused benzene rings) attached to a sulfonamide group.

Scientific Research Applications

Synthesis and Characterization

The compound has been utilized in synthesis and structural analysis studies. For instance, Sarojini et al. (2012) focused on the synthesis, X-ray structural characterization, NBO, and HOMO-LUMO analysis using DFT study of a related sulfonamide compound. Their work includes comprehensive characterization techniques such as FTIR, NMR, XRD, and thermal analysis, providing valuable insights into the molecular geometry and vibrational frequencies of these compounds (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Applications in Geothermal Tracers

Polyaromatic sulfonates, including naphthalene derivatives, have been evaluated as geothermal tracers. They undergo thermal decay kinetics studies to determine their suitability for use in high-temperature geothermal reservoirs. This research indicates the potential of such compounds in environmental and energy-related applications (Rose, Benoit, & Kilbourn, 2001).

Magnetic Studies

A study by Wu et al. (2019) on cobalt(ii)-sulfonamide complexes showcased the correlation of magnetic anisotropy with coordination geometry variation. Systematic substitution on the sulfonamide ligand led to the variation of the CoN4 coordination geometry, illustrating the impact of peripheral substituents on magnetic properties (Wu, Zhai, Deng, Chen, Zhang, & Zheng, 2019).

Pharmacological Evaluations

Research by Faheem (2018) on heterocyclic 1,3,4-oxadiazole and pyrazole derivatives, including sulfonamide compounds, explored their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This highlights the pharmacological potential of sulfonamide derivatives in medical research, despite the exclusion of direct drug usage details (Faheem, 2018).

properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c22-26(23,18-8-3-6-16-5-1-2-7-17(16)18)21-15-20(10-12-24-13-11-20)19-9-4-14-25-19/h1-9,14,21H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQXZQNVMDAJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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